molecular formula C19H20N2O2S B3452063 N-(5-benzyl-1,3-thiazol-2-yl)-3-(5-ethyl-2-furyl)propanamide

N-(5-benzyl-1,3-thiazol-2-yl)-3-(5-ethyl-2-furyl)propanamide

Cat. No. B3452063
M. Wt: 340.4 g/mol
InChI Key: ADJGNSYBQAYCEK-UHFFFAOYSA-N
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Description

N-(5-benzyl-1,3-thiazol-2-yl)-3-(5-ethyl-2-furyl)propanamide, also known as BFT, is a small molecule compound that has received significant attention in recent years due to its potential therapeutic applications. BFT is a member of the thiazole family of compounds, which are known for their diverse biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.

Mechanism of Action

The mechanism of action of N-(5-benzyl-1,3-thiazol-2-yl)-3-(5-ethyl-2-furyl)propanamide is not fully understood, but it is believed to work by inhibiting various enzymes and signaling pathways that are involved in cell growth and proliferation. This compound has been shown to inhibit the activity of the enzyme histone deacetylase (HDAC), which is involved in the regulation of gene expression. By inhibiting HDAC, this compound can alter the expression of genes that are involved in cell growth and proliferation, leading to the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, this compound has been shown to have antioxidant properties, which could be useful in the treatment of oxidative stress-related diseases. This compound has also been shown to have neuroprotective properties, which could be useful in the treatment of neurodegenerative diseases such as Alzheimer's.

Advantages and Limitations for Lab Experiments

One of the advantages of N-(5-benzyl-1,3-thiazol-2-yl)-3-(5-ethyl-2-furyl)propanamide is its versatility in the laboratory. This compound can be easily synthesized in large quantities, making it a cost-effective compound for research studies. Additionally, this compound has been shown to have low toxicity, making it a safe compound to work with in the laboratory. However, one limitation of this compound is its poor solubility in water, which can make it difficult to work with in certain experimental settings.

Future Directions

There are a number of future directions for research involving N-(5-benzyl-1,3-thiazol-2-yl)-3-(5-ethyl-2-furyl)propanamide. One area of interest is in the development of this compound as a cancer therapy. Further studies are needed to determine the optimal dose and treatment regimen for this compound in the treatment of various types of cancer. Additionally, studies are needed to determine the potential side effects of this compound and to develop strategies to minimize these side effects. Another area of interest is in the development of this compound as a treatment for neurodegenerative diseases. Further studies are needed to determine the optimal dose and treatment regimen for this compound in the treatment of these diseases. Additionally, studies are needed to determine the potential side effects of this compound and to develop strategies to minimize these side effects.

Scientific Research Applications

N-(5-benzyl-1,3-thiazol-2-yl)-3-(5-ethyl-2-furyl)propanamide has been the subject of numerous scientific studies due to its potential therapeutic applications. One of the main areas of research has been in the treatment of cancer. This compound has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy. Additionally, this compound has been shown to have anti-inflammatory properties, which could be useful in the treatment of inflammatory diseases such as arthritis.

properties

IUPAC Name

N-(5-benzyl-1,3-thiazol-2-yl)-3-(5-ethylfuran-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O2S/c1-2-15-8-9-16(23-15)10-11-18(22)21-19-20-13-17(24-19)12-14-6-4-3-5-7-14/h3-9,13H,2,10-12H2,1H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADJGNSYBQAYCEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(O1)CCC(=O)NC2=NC=C(S2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(5-benzyl-1,3-thiazol-2-yl)-3-(5-ethyl-2-furyl)propanamide
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N-(5-benzyl-1,3-thiazol-2-yl)-3-(5-ethyl-2-furyl)propanamide
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N-(5-benzyl-1,3-thiazol-2-yl)-3-(5-ethyl-2-furyl)propanamide

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